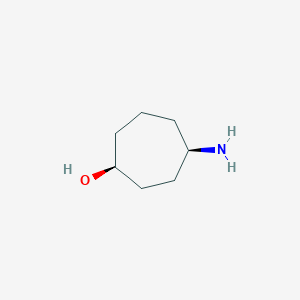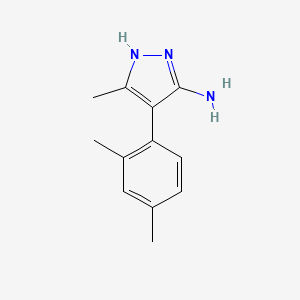![molecular formula C19H20N2O6S B1643528 4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B1643528.png)
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE can be synthesized through the esterification of Z-Methionine with p-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
化学反応の分析
Types of Reactions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with or without the presence of a base or acid to catalyze the reaction.
Substitution: Requires nucleophiles such as amines or thiols and is often carried out in organic solvents.
Major Products Formed
Hydrolysis: Z-Methionine and p-nitrophenol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
科学的研究の応用
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Assays: Acts as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Drug Development: Utilized in the development of peptide-based drugs and as a model compound in drug discovery.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with enzymes and other biomolecules. The ester bond in this compound can be cleaved by esterases, releasing Z-Methionine and p-nitrophenol. This reaction is often used to study enzyme kinetics and to develop enzyme inhibitors . The molecular targets and pathways involved include various esterases and proteases that recognize and cleave the ester bond .
類似化合物との比較
Similar Compounds
Oxalyl-(Met-ONp)2: A bifunctional reagent used for cross-linking proteins.
Malonyl-(Met-ONp)2: Another bifunctional reagent with similar applications.
Uniqueness
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is unique due to its specific ester bond, which makes it a valuable tool in peptide synthesis and biochemical assays. Its ability to undergo hydrolysis and substitution reactions also adds to its versatility in various applications .
特性
分子式 |
C19H20N2O6S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
(4-nitrophenyl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H20N2O6S/c1-28-12-11-17(20-19(23)26-13-14-5-3-2-4-6-14)18(22)27-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 |
InChIキー |
INLBPBMQYUPRPY-KRWDZBQOSA-N |
SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
異性体SMILES |
CSCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
配列 |
M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



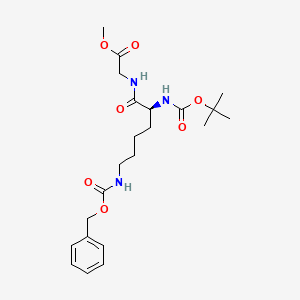

![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)
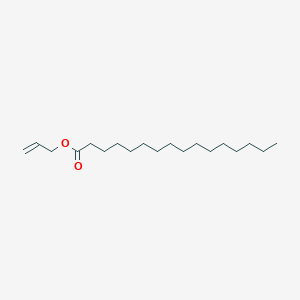
![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)
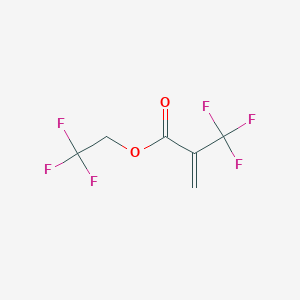
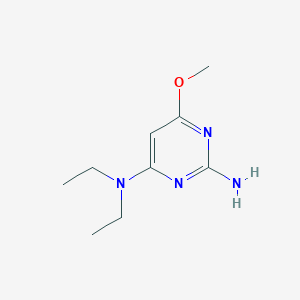


![Methyl 2-[(E)-ethylideneamino]pyrazole-3-carboxylate](/img/structure/B1643506.png)
